2-乙氧基-1-萘甲酸乙酯

描述

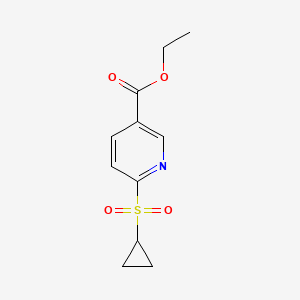

Ethyl 2-ethoxy-1-naphthoate is a chemical compound with the molecular formula C15H16O3 . It has a molecular weight of 244.288 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of Ethyl 2-ethoxy-1-naphthoate involves several steps. One method involves dissolving 2-hydroxy-1-naphthaldehyde in absolute ethanol, performing reflux reaction in the presence of a catalyst of sodium bisulfate monohydrate, recycling partial ethanol, pouring the rest solution into purified water, and separating out 2-ethoxy-1-naphthaldehyde . The 2-ethoxy-1-naphthaldehyde is then added into acetone, heated for dissolution, added hydrogen peroxide under the alkaline condition for reaction, recycled the acetone, and acidified for separating out a white crystalline solid of 2-ethoxy-1-naphthoate .

Molecular Structure Analysis

The molecular structure of Ethyl 2-ethoxy-1-naphthoate is represented by the formula C15H16O3 . This indicates that the compound consists of 15 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .

科学研究应用

Life Science Research

Ethyl 2-ethoxy-1-naphthoate: is primarily used as a chemical building block in life science research . It serves as a precursor for synthesizing various complex molecules used in biological studies and pharmaceutical development. Its purity and structural integrity make it ideal for creating consistent and reliable experimental conditions.

Surfactant Properties

Research has explored the adsorption properties and wettability of ethoxy derivatives, which are structurally similar to Ethyl 2-ethoxy-1-naphthoate . These studies are crucial in understanding how these compounds interact at interfaces, which is vital for developing new surfactants with specific applications in industrial processes and formulations.

Pharmacology

In pharmacological research, Ethyl 2-ethoxy-1-naphthoate-related compounds have been used to probe CNS receptor function . The compound’s structure allows it to interact with various receptors, providing insights into their functioning and potential therapeutic targets for drug development.

Organic Synthesis

Ethyl 2-ethoxy-1-naphthoate is valuable in organic synthesis, particularly in reactions at the benzylic position . It can be used to create new chemical entities with potential applications in medicinal chemistry and material science.

Material Science

In material science, Ethyl 2-ethoxy-1-naphthoate-related structures have been used to synthesize naphtho[1,2-b]furans . These compounds have potential applications as functional materials in various industries, including electronics and photonics, due to their unique electronic properties.

Analytical Chemistry

While specific applications of Ethyl 2-ethoxy-1-naphthoate in analytical chemistry are not extensively documented, related compounds are often used as standards or reagents in analytical methods . Their well-defined structures make them suitable for calibrating instruments and validating analytical procedures.

Biochemistry

Compounds similar to Ethyl 2-ethoxy-1-naphthoate, such as naphthoquinones, have been studied for their occurrence, isolation, biosynthesis, and biomedical applications . These studies contribute to our understanding of bioactive compounds in marine organisms and their potential health benefits.

Industrial Uses

Ethers like Ethyl 2-ethoxy-1-naphthoate are used in various industrial applications, including the production of dyes, perfumes, oils, and waxes . Their chemical properties make them versatile intermediates in the synthesis of a wide range of industrial products.

属性

IUPAC Name |

ethyl 2-ethoxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-3-17-13-10-9-11-7-5-6-8-12(11)14(13)15(16)18-4-2/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVKRWYUDOBYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethoxy-1-naphthoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)

![[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea](/img/structure/B1407134.png)

![4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1407135.png)

![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1407136.png)

![Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1407137.png)

![4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B1407144.png)

![7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407148.png)

![tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407149.png)